molecular formula C23H13Cl2N3O3S2 B12473832 N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12473832
M. Wt: 514.4 g/mol
InChI Key: GQNWIDIXXANRGV-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a benzothiazole moiety, and an isoindole unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper or palladium, and may involve high temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile .

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes .

Properties

Molecular Formula

C23H13Cl2N3O3S2

Molecular Weight

514.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H13Cl2N3O3S2/c24-12-7-13(25)9-14(8-12)26-20(29)11-32-23-27-18-6-5-15(10-19(18)33-23)28-21(30)16-3-1-2-4-17(16)22(28)31/h1-10H,11H2,(H,26,29)

InChI Key

GQNWIDIXXANRGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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